Absence of Mineralocorticoid Excess and Elimination of Prednisone Requirement in mCRPC Patients
In a Phase 1/2 clinical trial (NCT02349139) of ASN-001 administered without prednisone co-administration in men with progressive mCRPC, no mineralocorticoid excess events were reported across 23 enrolled patients. This contrasts directly with abiraterone acetate, for which prednisone co-administration is mandated due to mineralocorticoid excess syndrome caused by non-selective CYP17A1 inhibition [1]. The clinical observation validates the compound's mechanistic design for lyase selectivity.
| Evidence Dimension | Mineralocorticoid excess events (hypertension, hypokalemia, edema) without prednisone co-administration |
|---|---|
| Target Compound Data | 0% of patients (0/23) reported mineralocorticoid excess events |
| Comparator Or Baseline | Abiraterone acetate (without prednisone): mineralocorticoid excess occurs in majority of patients; prednisone co-administration mandatory per FDA label |
| Quantified Difference | Absolute reduction from mandatory prednisone requirement to zero mineralocorticoid excess events observed |
| Conditions | Phase 1/2 clinical trial; mCRPC patients; doses 50-400 mg QD; no prednisone administered (NCT02349139) |
Why This Matters
This finding eliminates prednisone as a confounding variable in research protocols and avoids corticosteroid-related adverse effects in experimental models.
- [1] Garcia, J.A., et al. Clinical activity and safety of ASN001, a selective CYP17 lyase inhibitor, administered without prednisone in men with metastatic castration-resistant prostate cancer (mCRPC). Journal of Clinical Oncology 35, no. 6_suppl (2017): 240. View Source
